molecular formula C5H5N3 B1314481 1-methyl-1H-pyrazole-5-carbonitrile CAS No. 66121-72-0

1-methyl-1H-pyrazole-5-carbonitrile

Cat. No.: B1314481
CAS No.: 66121-72-0
M. Wt: 107.11 g/mol
InChI Key: WMZMVWZFGUVSTA-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazole-5-carbonitrile (CAS 66121-72-0) is a pyrazole derivative featuring a nitrile group at the 5-position and a methyl group at the 1-position of the heterocyclic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its reactivity is attributed to the electron-withdrawing nitrile group, which enhances electrophilic substitution and facilitates derivatization for applications such as kinase inhibitors and PET radiotracers .

Properties

IUPAC Name

2-methylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3/c1-8-5(4-6)2-3-7-8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZMVWZFGUVSTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10541494
Record name 1-Methyl-1H-pyrazole-5-carbonitrile
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Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66121-72-0
Record name 1-Methyl-1H-pyrazole-5-carbonitrile
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Record name 1-Methyl-1H-pyrazole-5-carbonitrile
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Record name 1-methyl-1H-pyrazole-5-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-1H-pyrazole-5-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine with a suitable nitrile compound can yield the desired pyrazole derivative. The reaction typically requires a catalyst and is conducted under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and high-throughput screening can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methyl and cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines.

Scientific Research Applications

1-methyl-1H-pyrazole-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of agrochemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-methyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the pyrazole ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

1-Methyl-1H-pyrazole-3-carbonitrile (CAS 79080-39-0)
  • Structural Difference : The nitrile group is located at the 3-position instead of the 5-position.
  • However, its lower similarity score (0.91 vs. 0.98 for 1,3-dimethyl-5-cyano analog) suggests distinct electronic properties .
  • Applications : Less commonly reported in medicinal chemistry, likely due to weaker binding affinity in target proteins compared to the 5-substituted analog.
1,3-Dimethyl-1H-pyrazole-5-carbonitrile (CAS 306936-77-6)
  • Structural Difference : An additional methyl group at the 3-position.
  • However, the high similarity score (0.98) indicates comparable electronic profiles to the parent compound .
  • Applications : Used in ligand design for metal-organic frameworks (MOFs) due to enhanced rigidity.
3-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-carbonitrile (CAS 1454848-84-0)
  • Structural Difference : A hydroxymethyl substituent at the 3-position.
  • Impact on Reactivity : The hydroxyl group enables further functionalization (e.g., esterification or glycosylation), making it valuable in prodrug synthesis.
  • Applications : Explored in antiviral research, particularly for SARS-CoV-2 inhibitors, where polar groups enhance solubility and target binding .

Functional Group Variations

1-Methyl-1H-pyrazole-5-carboxylic Acid (CAS 16034-46-1)
  • Structural Difference : Replacement of the nitrile with a carboxylic acid group.
  • Impact on Reactivity : The carboxylic acid allows for salt formation and conjugation with amines, but the absence of the nitrile reduces electrophilicity.
  • Applications: Used as a ligand in coordination chemistry and as a precursor for amide-coupled pharmaceuticals. Notably, it is priced higher (¥29,000/5g) than the nitrile analog, reflecting synthetic complexity .
5-Amino-3-methyl-1H-pyrazole-4-carbonitrile Derivatives
  • Structural Difference: Introduction of an amino group at the 5-position and a methyl group at the 3-position.
  • Impact on Reactivity: The amino group participates in hydrogen bonding and cyclization reactions. Derivatives like 5-amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile exhibit antimicrobial activity due to the thioether and oxadiazole moieties .
  • Applications : Antimicrobial agents and intermediates for heterocyclic expansion (e.g., tetrazoles) .

Biological Activity

1-Methyl-1H-pyrazole-5-carbonitrile (CAS Number: 66121-72-0) is a heterocyclic compound belonging to the pyrazole family. This compound has garnered interest in pharmaceutical research due to its diverse biological activities, which include anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H5N3C_5H_5N_3. The structure features a pyrazole ring with a methyl group at the 1-position and a carbonitrile group at the 5-position, which contributes to its chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus . The presence of the carbonitrile group is believed to enhance the interaction with microbial targets.

CompoundActivityReference
This compoundAntimicrobial
4-Bromo-1-methyl-1H-pyrazole derivativesEffective against E. coli, S. aureus

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole compounds has been well-documented. In particular, studies have shown that derivatives of pyrazoles can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, compounds similar to this compound have been tested for their ability to reduce edema in animal models, showing comparable effects to established anti-inflammatory drugs like indomethacin .

Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties. A recent study highlighted that pyrazole derivatives could induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . This suggests potential applications in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A recent investigation focused on synthesizing a series of pyrazole derivatives, including this compound. The study evaluated their antimicrobial activity against standard strains using disk diffusion methods. Results indicated that several derivatives exhibited significant antibacterial activity, particularly against Gram-positive bacteria .

Case Study 2: Anti-inflammatory Effects

In another study assessing the anti-inflammatory effects of pyrazoles, researchers administered various derivatives to mice subjected to carrageenan-induced paw edema. The results showed that compounds containing the pyrazole structure significantly reduced inflammation compared to control groups, suggesting a potential for therapeutic use in inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory responses and microbial metabolism.
  • Receptor Modulation : Pyrazoles may act as ligands for various receptors, influencing cellular signaling pathways related to inflammation and cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-methyl-1H-pyrazole-5-carbonitrile
Reactant of Route 2
1-methyl-1H-pyrazole-5-carbonitrile

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